Cas no 95407-01-5 (benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate)
![benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/95407-01-5x500.png)
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate
- EN300-28279983
- 95407-01-5
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- インチ: 1S/C12H17NO3S/c1-17-9-11(7-14)13-12(15)16-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15)/t11-/m0/s1
- InChIKey: YFUCCVKWBCEEJL-NSHDSACASA-N
- ほほえんだ: S(C)C[C@H](CO)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 255.09291458g/mol
- どういたいしつりょう: 255.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 83.9Ų
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28279983-0.25g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28279983-10.0g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28279983-0.5g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28279983-2.5g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28279983-0.05g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28279983-5.0g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28279983-1.0g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28279983-0.1g |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate |
95407-01-5 | 95.0% | 0.1g |
$867.0 | 2025-03-19 |
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate 関連文献
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1. Back matter
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamateに関する追加情報
Benzyl N-[(2S)-1-Hydroxy-3-(Methylsulfanyl)Propan-2-Yl]Carbamate: A Comprehensive Overview
Benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate, also known by its CAS number 95407-01-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been studied extensively for its potential applications in drug development and agricultural chemistry. The structure of this compound is characterized by a benzyl group attached to a carbamate moiety, with a chiral center at the (2S) configuration. This stereochemistry plays a crucial role in determining its biological activity and selectivity.
The benzyl group in the molecule serves as a versatile functional group, contributing to the compound's stability and bioavailability. The carbamate moiety is known for its ability to form hydrogen bonds, which can enhance the molecule's interaction with biological targets. The presence of the methylsulfanyl group introduces sulfur into the structure, which can influence the compound's redox properties and reactivity. Recent studies have highlighted the importance of sulfur-containing compounds in modulating cellular processes, making this compound a valuable subject for further research.
One of the most notable aspects of benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate is its stereochemistry. The (2S) configuration at the chiral center ensures that the molecule has specific interactions with enzymes and receptors. This stereochemical specificity is critical in drug design, as it can lead to higher efficacy and fewer side effects. Researchers have explored the synthesis of this compound using asymmetric catalysis, which allows for the selective formation of the desired enantiomer.
Recent advancements in synthetic chemistry have enabled the efficient production of this compound. For instance, methodologies involving organocatalysis and transition metal-catalyzed reactions have been employed to construct the carbamate framework. These methods not only improve yield but also enhance the sustainability of the synthesis process. The ability to synthesize this compound in large quantities has facilitated its evaluation in various biological assays.
In terms of biological activity, benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving the modulation of cytokine production and oxidative stress. Additionally, this compound has been investigated for its role in neuroprotection, where it exhibits neuroprotective effects by mitigating neuronal damage caused by oxidative stress.
The methylsulfanyl group in the molecule contributes to its antioxidant properties, which are essential for combating reactive oxygen species (ROS). ROS are implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. By neutralizing ROS, this compound may offer therapeutic benefits in these areas. Furthermore, recent research has explored its potential as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer treatment.
From an environmental perspective, benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate has been studied for its biodegradability and eco-toxicity profile. Understanding its environmental fate is crucial for assessing its safety and sustainability as a chemical product. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation, reducing its persistence in aquatic environments.
In conclusion, benzyl N-[(2S)-1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate (CAS No: 95407-01-5) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, stereochemistry, and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover its biological potential and environmental impact, this compound holds promise as a valuable tool in advancing medical therapies and sustainable chemical practices.
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